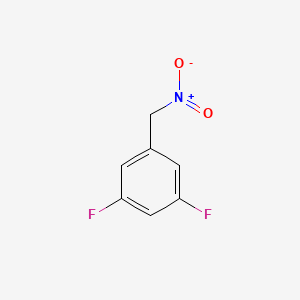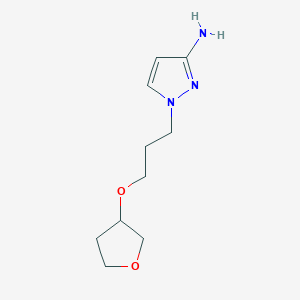
alpha-Trifluoromethyl-4-isopropylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol: is a hydroxy functional, aromatic organic compound It is known for its unique chemical structure, which includes a trifluoromethyl group and an isopropyl group attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydrogenation of cuminal, which can produce cumyl alcohol, a related compound . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods: Industrial production of alpha-Trifluoromethyl-4-isopropylbenzyl alcohol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure efficient conversion and high product quality. The choice of solvents, reaction times, and purification techniques are also critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which alpha-Trifluoromethyl-4-isopropylbenzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making the compound a valuable tool in mechanistic studies and drug design .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Shares the trifluoromethyl group but lacks the isopropyl group, leading to different chemical and physical properties.
Alpha-Methyl-4-trifluoromethylbenzyl alcohol: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol is unique due to the combination of the trifluoromethyl and isopropyl groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |
InChI Key |
LEFMXTSRODLXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


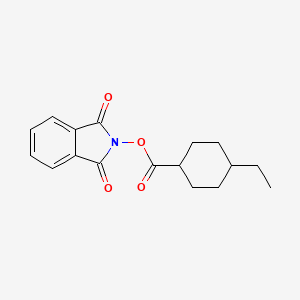
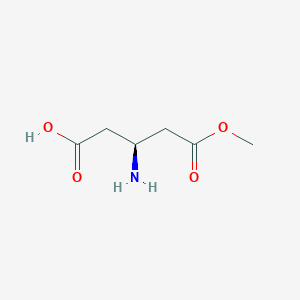
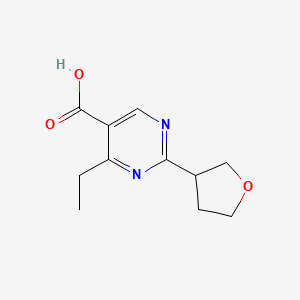
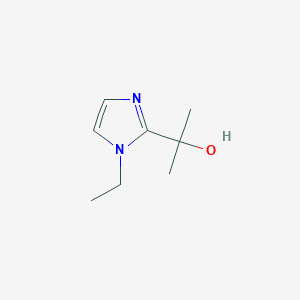

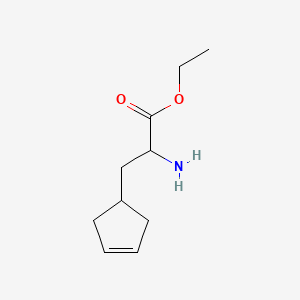
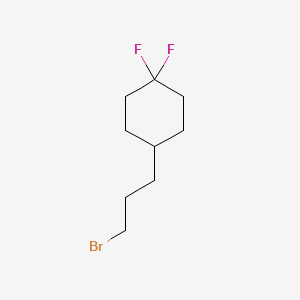
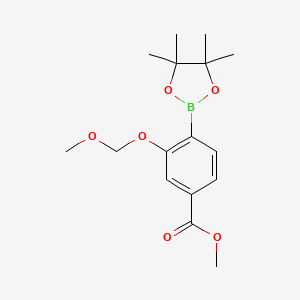
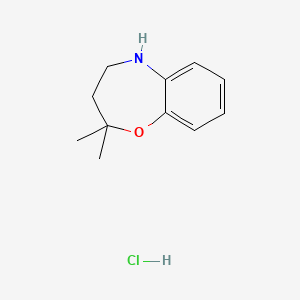

![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
